molecular formula C15H26N2O3 B2969126 (tetrahydro-2H-pyran-4-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone CAS No. 2310014-87-8

(tetrahydro-2H-pyran-4-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone

Cat. No. B2969126
CAS RN: 2310014-87-8
M. Wt: 282.384
InChI Key: HDIZGBHPGHBVAN-UHFFFAOYSA-N
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Description

(Tetrahydro-2H-pyran-4-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone, also known as THPP-DZP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. THPP-DZP is a heterocyclic compound that contains a pyran and diazepane ring, and it has been synthesized using various methods.

Scientific Research Applications

Synthesis of Bioactive Compounds

Research has demonstrated the utility of diazepinones and related heterocyclic compounds in synthesizing biologically active molecules. For example, Fesenko and Shutalev (2014) developed a novel synthesis for 2,3-dihydro-1H-1,3-diazepin-2-ones, showcasing the potential of related structures in generating compounds with possible pharmaceutical applications. The methodology emphasizes thermal elimination and rearrangements to produce pyrrole derivatives, indicating a versatile approach to constructing complex heterocycles that could be analogous to the applications of "(tetrahydro-2H-pyran-4-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone" (Fesenko & Shutalev, 2014).

Catalysis and Green Chemistry

Ionic liquids, such as the one prepared by Shirini et al. (2017), exemplify the role of novel catalysts in synthesizing tetrahydrobenzo[b]pyran and related structures. Their work underscores the efficiency of using environmentally benign catalysts to facilitate reactions yielding compounds with significant pharmaceutical relevance. This aligns with the broader scientific endeavor to develop sustainable synthetic routes for complex molecules, potentially including the synthesis of "(tetrahydro-2H-pyran-4-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone" (Shirini, Langarudi, & Daneshvar, 2017).

properties

IUPAC Name

oxan-4-yl-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c18-15(13-2-9-19-10-3-13)17-6-1-5-16(7-8-17)14-4-11-20-12-14/h13-14H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIZGBHPGHBVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2CCOCC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Oxane-4-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane

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